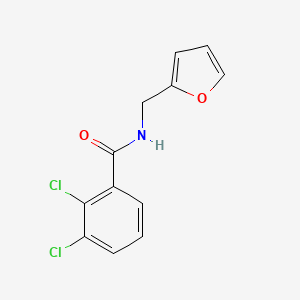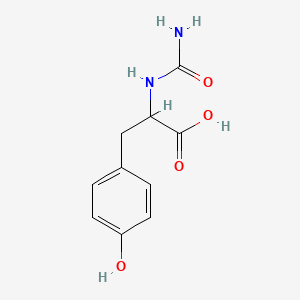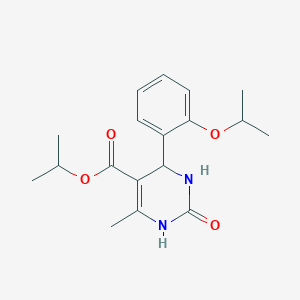
2,3-dichloro-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(2-furylmethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FTY720 has been found to exhibit a wide range of physiological and biochemical effects, making it an attractive candidate for further investigation.
Mécanisme D'action
2,3-dichloro-N-(2-furylmethyl)benzamide exerts its effects through the modulation of sphingosine-1-phosphate (S1P) signaling pathways. The compound is phosphorylated by sphingosine kinase 2 (SphK2) to form 2,3-dichloro-N-(2-furylmethyl)benzamide-phosphate, which acts as an agonist for S1P receptors. The activation of S1P receptors leads to the internalization and degradation of the receptors, resulting in the sequestration of lymphocytes in lymph nodes and the inhibition of their migration to inflammatory sites.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2-furylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects, including the promotion of myelin repair and the prevention of axonal degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichloro-N-(2-furylmethyl)benzamide has several advantages for use in lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 2,3-dichloro-N-(2-furylmethyl)benzamide, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other cell types and signaling pathways, and the exploration of its potential therapeutic applications in a variety of diseases and conditions. Additionally, further studies are needed to fully understand the mechanisms underlying the compound's effects and to optimize its dosing and delivery for clinical use.
Méthodes De Synthèse
2,3-dichloro-N-(2-furylmethyl)benzamide is synthesized through a multi-step process starting from 2,3-dichlorobenzoyl chloride and 2-furylmethylamine. The synthesis involves several chemical reactions, including amidation and cyclization, and requires careful monitoring to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2,3-dichloro-N-(2-furylmethyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications, including as an immunosuppressant, anti-inflammatory, and anti-cancer agent. The compound has been found to exhibit a wide range of physiological and biochemical effects, including the modulation of immune cell migration and function, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,3-dichloro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-5-1-4-9(11(10)14)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQJZPWBMZJVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)

![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)




![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)